Ziagen - 188062-50-2

Ziagen

Catalog Number: EVT-257971
CAS Number: 188062-50-2
Molecular Formula: C28H38N12O6S
Molecular Weight: 670.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ziagen, chemically known as abacavir sulfate, is a synthetic carbocyclic nucleoside analog. [] It is classified as a nucleoside reverse transcriptase inhibitor (NRTI) and plays a crucial role in scientific research related to HIV-1 replication and inhibition. [] Its primary role in research is as a potent inhibitor of HIV-1 reverse transcriptase, making it valuable for studying viral replication mechanisms and developing new antiretroviral strategies. [, , ]

Future Directions
  • Overcoming Drug Resistance: Continued research is needed to develop strategies to combat Ziagen resistance. [] This involves identifying new drug targets, designing novel inhibitors that are effective against resistant viral strains, and developing combination therapies that minimize the emergence of resistance. []
  • Improving Pharmacokinetic Properties: Enhancing Ziagen’s pharmacokinetic properties, such as increasing its bioavailability and prolonging its half-life, could improve its clinical effectiveness. []
  • Developing Long-Acting Formulations: Research into long-acting formulations of Ziagen could simplify treatment regimens and improve patient adherence. []
  • Exploring New Applications: Investigating the potential of Ziagen for other therapeutic applications beyond HIV-1, such as its activity against other viruses or its use in cancer research. []

Abacavir

  • Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. [, , ] It is a carbocyclic nucleoside analogue that acts as a potent and selective inhibitor of HIV-1 reverse transcriptase. []
  • Relevance: Abacavir is the active ingredient of Ziagen. It is the free base form of the drug, whereas Ziagen is the sulfate salt form. [, , ]

Carbovir Monophosphate

  • Compound Description: Carbovir monophosphate is the first phosphorylated metabolite of abacavir. [] It is an intracellular metabolite and plays a role in the conversion of abacavir to its active triphosphate form.
  • Relevance: Carbovir monophosphate is a key intermediate in the metabolic pathway of Ziagen. [] Understanding its formation and levels helps to understand the pharmacokinetic properties of Ziagen.

Carbovir Diphosphate

  • Relevance: Similar to its monophosphate counterpart, Carbovir diphosphate is crucial in the metabolic activation pathway of Ziagen within cells, ultimately leading to the active triphosphate form. []

Carbovir Triphosphate (CBVTP)

  • Compound Description: Carbovir triphosphate (CBVTP) is the active metabolite of abacavir and the primary active form responsible for inhibiting HIV-1 reverse transcriptase. [] It acts as a chain terminator of viral DNA synthesis due to the lack of a 3′-hydroxyl group. []
  • Relevance: Carbovir triphosphate is the active form of Ziagen, which directly interacts with the viral target, HIV-1 reverse transcriptase. [] It is the final product of the intracellular phosphorylation of abacavir.

Lamivudine (3TC)

  • Compound Description: Lamivudine is another nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment of HIV-1 infection. [, , ] It is often used in combination with Ziagen in antiretroviral therapy regimens. [, ]
  • Relevance: Lamivudine is frequently co-administered with Ziagen in HIV treatment, forming part of a multi-drug regimen. [, ] Their combination shows efficacy and helps manage drug resistance.

Zidovudine (AZT)

  • Compound Description: Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) and one of the first drugs approved for HIV treatment. [, , ] Like Ziagen, it inhibits the viral enzyme reverse transcriptase.
  • Relevance: Zidovudine is another NRTI and represents an early treatment option for HIV. [] While Ziagen emerged later, both target the same viral enzyme, showcasing the development of new NRTIs for HIV treatment.

Efavirenz (EFV)

  • Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents to treat HIV infection. [, , ] Unlike Ziagen, which is an NRTI, efavirenz directly binds to reverse transcriptase and inhibits its activity.
  • Relevance: Efavirenz, though from a different drug class, is often used in combination with Ziagen and Lamivudine for HIV treatment. [] This highlights the use of both NRTIs and NNRTIs in a synergistic manner for effective viral suppression.

Dolutegravir

  • Compound Description: Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in combination with other antiretroviral agents to treat HIV infection. [] It blocks HIV from integrating its genetic material into the DNA of human cells.
  • Relevance: Dolutegravir, though with a different mechanism than Ziagen, is part of a single-tablet regimen that also includes abacavir and lamivudine. [] This emphasizes the development of simplified treatment options for HIV.

Tenofovir Disoproxil Fumarate (TDF)

  • Compound Description: Tenofovir disoproxil fumarate is a nucleotide reverse transcriptase inhibitor (NtRTI) used in combination with other antiretroviral agents to treat HIV infection. [, ] It is a prodrug of tenofovir and acts by inhibiting the viral enzyme reverse transcriptase.
  • Relevance: Tenofovir disoproxil fumarate, while similar in action to Ziagen as an NRTI, is sometimes replaced with abacavir-lamivudine combinations in patients with renal insufficiency or osteoporosis. [] This highlights specific clinical scenarios where Ziagen might be preferred.

Emtricitabine (FTC)

  • Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) structurally similar to lamivudine and used in combination with other antiretroviral agents to treat HIV infection. []
  • Relevance: Emtricitabine, often used alongside Tenofovir, represents another NRTI option for HIV treatment. [] While Ziagen and Emtricitabine share the same drug class, they are often used in different combinations for therapy.
Source and Classification

Abacavir is synthesized from various chemical precursors and is classified as a Class 3 active pharmaceutical ingredient according to the Biopharmaceutics Classification System. Its chemical formula is C14H18N6OC_{14}H_{18}N_{6}O with a molar mass of approximately 286.34 g/mol . The compound is available in different formulations, including tablets and oral solutions, and is marketed under several brand names, including Ziagen.

Synthesis Analysis

Methods and Technical Details

The synthesis of abacavir involves multiple steps, typically starting from 4,6-dichloro-2,5-diaminopyrimidine. Recent patents detail two primary synthetic routes:

  1. Initial Reaction: The starting material undergoes a reaction with an aminoalcohol to yield an intermediate compound.
  2. Cyclization: This intermediate is cyclized using cyclopropylamine to form abacavir. Key reagents include hydrochloric acid and triethyl orthoformate, with reaction conditions varying from room temperature to reflux temperatures over several hours .

The processes are optimized for yield and purity, with critical parameters monitored throughout synthesis to ensure consistency.

Molecular Structure Analysis

Structure and Data

Abacavir has a complex molecular structure characterized by its pyrimidine base. The structural formula can be represented as follows:

  • Chemical Structure:
    C14H18N6O\text{C}_{14}\text{H}_{18}\text{N}_{6}\text{O}
  • Melting Point: Approximately 165 °C .

The three-dimensional structure reveals functional groups that are essential for its biological activity, including amine and hydroxyl groups that facilitate interaction with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

Abacavir participates in several chemical reactions during its synthesis:

  • Formation of Intermediates: The initial reactions involve the formation of various intermediates through nucleophilic substitutions.
  • Cyclization: The cyclization step is crucial for forming the final product, where cyclopropylamine displaces a leaving group from the intermediate.

These reactions are carried out under controlled conditions to optimize yields and minimize by-products .

Mechanism of Action

Process and Data

Abacavir exerts its antiviral effects by mimicking natural nucleosides. Once incorporated into viral DNA by reverse transcriptase, it causes chain termination during DNA synthesis. This action effectively halts viral replication:

  1. Binding: Abacavir binds to the active site of reverse transcriptase.
  2. Inhibition: The incorporation of abacavir into the growing DNA strand prevents further elongation, thus inhibiting viral proliferation.

This mechanism underscores the importance of accurate dosing and adherence to therapy to prevent resistance development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Abacavir exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range: Effective within a physiological pH range.

These properties are critical for formulation development and influence its pharmacokinetic profile .

Applications

Scientific Uses

Abacavir is primarily used in clinical settings for treating HIV/AIDS. Its applications extend beyond mere treatment; it plays a vital role in combination therapy regimens aimed at achieving viral suppression and improving patient outcomes:

  • Combination Therapy: Often used alongside other antiretrovirals to enhance efficacy.
  • Research Applications: Studied for its pharmacokinetic properties and potential interactions with other drugs.

Ongoing research continues to explore new formulations and combinations that may improve therapeutic outcomes for patients living with HIV/AIDS .

Chemical Composition and Molecular Mechanisms

Structural Characterization of Abacavir Sulfate

Abacavir sulfate is a synthetic carbocyclic nucleoside analogue with the chemical name {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate (molecular formula: C14H18N6O · H2SO4). Its structure features a cyclopentene ring replacing the conventional ribose sugar, conferring unique stereochemical and metabolic properties [4] [5]. Key structural attributes include:

  • Stereochemistry: The 1S,4R absolute configuration on the cyclopentene ring is critical for antiviral activity. This spatial orientation facilitates optimal binding to the reverse transcriptase active site [5].
  • Purine Modifications: A 6-cyclopropylamino substituent on the guanine base enhances lipophilicity and cellular permeability compared to earlier analogues like carbovir [5].
  • Crystalline Properties: The sulfate salt form ensures stability and high aqueous solubility (>77 mg/mL), supporting oral bioavailability [4] [8].

Table 1: Structural Descriptors of Abacavir Sulfate

PropertyValueSignificance
Molecular Weight286.33 g/mol (free base)Optimal for membrane diffusion
LogP (Octanol-Water)1.4Moderate lipophilicity
Hydrogen Bond Donors4Facilitates target interactions
Polar Surface Area108 ŲBalances solubility and permeability

Nucleoside Reverse Transcriptase Inhibition (NRTI) Mechanism

Abacavir exerts antiviral effects via its active metabolite, carbovir triphosphate (CBV-TP), which competitively inhibits HIV-1 reverse transcriptase (RT). The mechanism involves:

  • Substrate Mimicry: CBV-TP acts as a guanosine triphosphate (dGTP) analogue, incorporating into growing viral DNA chains. Its planar carbocyclic ring lacks a 3′-hydroxyl group, causing irreversible chain termination [1] [6].
  • Kinetic Superiority: Despite structural similarity to dGTP, CBV-TP exhibits ~120-fold higher affinity for HIV-1 RT versus human DNA polymerases (α, β, γ). This selectivity minimizes host toxicity [1] [3].
  • Resistance Profile: The M184V mutation in RT confers resistance by reducing CBV-TP incorporation efficiency. Pre-steady-state kinetics show a 7,000-fold decrease in catalytic rate (kpol) compared to wild-type RT due to steric hindrance [3] [6].

Interactive Table 2: Kinetic Parameters of CBV-TP vs. Natural Substrate

ParameterdGTP (Wild-type RT)CBV-TP (Wild-type RT)CBV-TP (M184V RT)
Kd (μM)10 ± 20.5 ± 0.115 ± 3
kpol (s⁻¹)50 ± 50.1 ± 0.020.001 ± 0.0003
Specificity (kpol/Kd)5.00.26.7 × 10⁻⁵

Intracellular Activation Pathway: Carbovir Triphosphate Formation

Abacavir undergoes a multi-step phosphorylation cascade to form CBV-TP, mediated by host kinases:

  • Initial Phosphorylation: Abacavir is converted to abacavir monophosphate (ABC-MP) by adenosine phosphotransferase (ADK) [1] [8].
  • Deamination: An unknown cytosolic enzyme transforms ABC-MP into (−)-carbovir monophosphate (CBV-MP) [1].
  • Diphosphate Formation: Guanylate kinase (GUK1) phosphorylates CBV-MP to (−)-carbovir diphosphate (CBV-DP) with 7,000-fold stereoselectivity for the (−) enantiomer over (+) isoforms [1] [5].
  • Triphosphate Activation: Cellular kinases (CK, PK, NME) convert CBV-DP to CBV-TP, the pharmacologically active species [1].

Key Pharmacokinetic Attributes:

  • Intracellular Half-Life: CBV-TP persists for 20.6 ± 5.1 hours, enabling once-daily dosing [8].
  • Metabolic Competition: Ethanol impedes abacavir clearance via alcohol dehydrogenase competition, increasing plasma exposure by 41% [1] [8].
  • Tissue Distribution: High lipophilicity allows blood-brain barrier penetration, targeting CNS reservoirs [1].

Comparative Analysis with Other NRTIs: Structural and Functional Divergence

Abacavir’s carbocyclic scaffold differentiates it functionally and mechanistically from classical NRTIs:

  • Structural Innovations: Unlike ribose-containing NRTIs (e.g., zidovudine), abacavir’s 2',3'-unsaturated cyclopentene prevents 3′-phosphorylation, eliminating the risk of DNA chain elongation post-incorporation [3] [5].
  • Mitochondrial Safety: CBV-TP shows 2900-fold lower inhibition of DNA polymerase γ versus zalcitabine, reducing risks of mitochondrial toxicity (e.g., lactic acidosis) [1] [4].
  • Metabolic Independence: As a non-CYP450 substrate, abacavir avoids interactions with protease inhibitors metabolized via cytochrome pathways (e.g., darunavir), though ritonavir-boosting decreases plasma AUC by 27% via UGT induction [8].
  • Virologic Efficacy: In HLA-B*5701-negative patients, abacavir/lamivudine demonstrates 91.9% viral suppression (<50 copies/mL) at 48 weeks, comparable to tenofovir-based regimens [7].

Table 3: Structural and Functional Comparison of Abacavir vs. Key NRTIs

NRTISugar MoietyActive TriphosphatePolymerase γ InhibitionUnique Attributes
AbacavirCarbocyclic (cyclopentene)Carbovir-TP1200-fold selectivityHLA-B*5701-linked hypersensitivity
ZidovudineDeoxyriboseZidovudine-TP90-fold selectivityHematologic toxicity
TenofovirAcyclic phosphonateTenofovir-DP450-fold selectivityRenal toxicity risks

Properties

CAS Number

188062-50-2

Product Name

Ziagen

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid

Molecular Formula

C28H38N12O6S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Solubility

In water, 77,000 mg/l @ 25 °C

Synonyms

(1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol
1592U89
abacavir
abacavir succinate
abacavir sulfate
Ziagen

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.